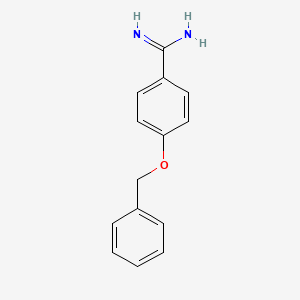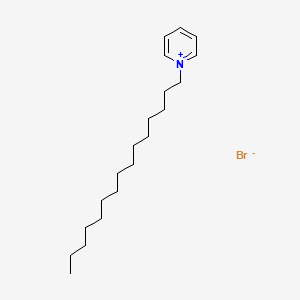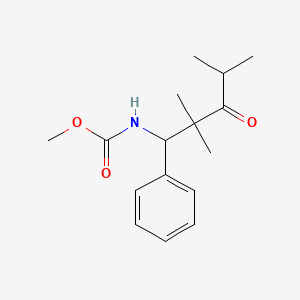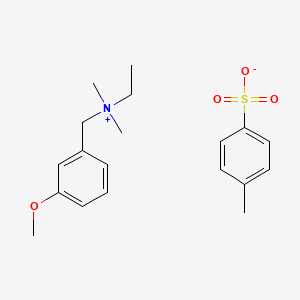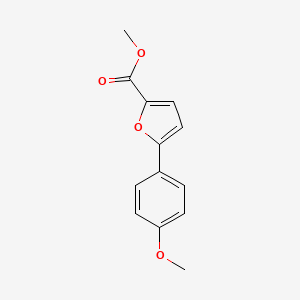
Methyl 5-(4-methoxyphenyl)furan-2-carboxylate
Overview
Description
Methyl 5-(4-methoxyphenyl)furan-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the furan class of organic compounds and has a molecular weight of 230.24 g/mol. In
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)furan-2-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-(4-methoxyphenyl)furan-2-carboxylate has various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators. The compound has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
Methyl 5-(4-methoxyphenyl)furan-2-carboxylate has several advantages for lab experiments. It is a stable and easily synthesizable compound, making it readily available for scientific research. Additionally, it has a relatively low toxicity profile, making it safe for use in lab experiments. However, the compound has some limitations, including its solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for the study of Methyl 5-(4-methoxyphenyl)furan-2-carboxylate. One potential direction is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of neurodegenerative diseases and metabolic disorders. Finally, research is needed to optimize the synthesis method and improve the compound's solubility in water to make it more accessible for lab experiments.
Scientific Research Applications
Methyl 5-(4-methoxyphenyl)furan-2-carboxylate has been used in various scientific research studies due to its potential applications in drug discovery and development. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. It has also been used in studies related to the treatment of neurodegenerative diseases and metabolic disorders.
properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXGCIDLNMBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458755 | |
| Record name | Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |
CAS RN |
52939-05-6 | |
| Record name | Methyl 5-(4-methoxyphenyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52939-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-methoxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



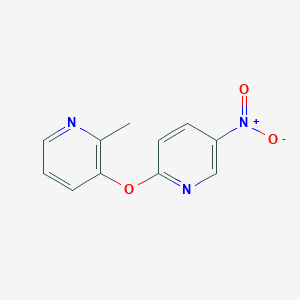
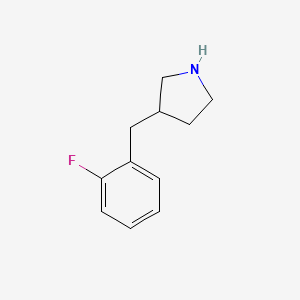
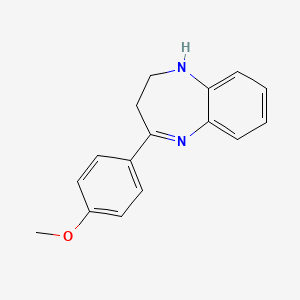


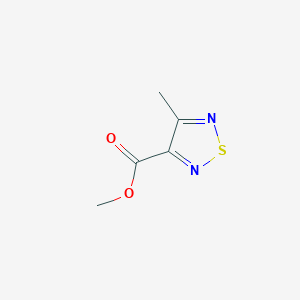
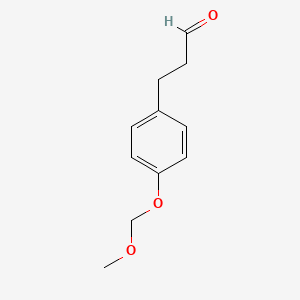
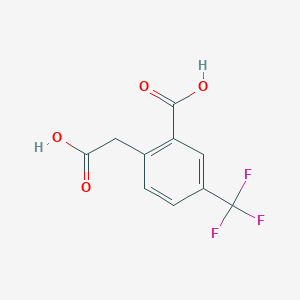
![(2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide](/img/structure/B1624261.png)
